3-(Aminomethyl)-2-fluorophenol hydrobromide
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Overview
Description
3-(Aminomethyl)-2-fluorophenol hydrobromide is a chemical compound with the molecular formula C7H9BrFNO and a molecular weight of 222.05 g/mol. It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom at the second position and a hydroxyl group at the third position. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Mechanism of Action
Target of Action
Similar compounds are known to participate in suzuki–miyaura coupling reactions, which involve transition metal-catalyzed carbon–carbon bond formations .
Mode of Action
In the context of suzuki–miyaura coupling, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura coupling suggests it may influence pathways related to carbon–carbon bond formation .
Result of Action
Its potential role in suzuki–miyaura coupling suggests it may contribute to the formation of new carbon–carbon bonds .
Action Environment
The compound’s potential involvement in suzuki–miyaura coupling suggests that reaction conditions may play a significant role in its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-fluorophenol hydrobromide typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-fluoro-3-nitrobenzylamine with hydrobromic acid, followed by reduction of the nitro group to an amine. The reaction conditions often require a controlled temperature and the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-fluorophenol hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-fluoro-3-hydroxybenzaldehyde or 2-fluoro-3-hydroxyacetophenone.
Reduction: Formation of 2-fluoro-3-aminobenzylamine.
Substitution: Formation of various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)-2-fluorophenol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-hydroxybenzylamine hydrobromide
- 3-Fluoro-4-hydroxybenzylamine hydrobromide
- 2-Chloro-3-hydroxybenzylamine hydrobromide
Uniqueness
3-(Aminomethyl)-2-fluorophenol hydrobromide is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and development in various fields.
Properties
IUPAC Name |
3-(aminomethyl)-2-fluorophenol;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.BrH/c8-7-5(4-9)2-1-3-6(7)10;/h1-3,10H,4,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXUBEPXBQKRHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)CN.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1143571-75-8 |
Source
|
Record name | 3-(aminomethyl)-2-fluorophenol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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